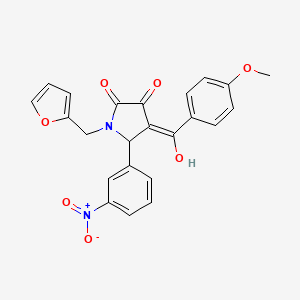
3,6-bis(4-ethoxybenzylidene)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-bis(4-ethoxybenzylidene)-2,5-piperazinedione, also known as EB-PzD, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields. This compound is a derivative of piperazine and has been synthesized using various methods. EB-PzD has been found to exhibit promising properties in scientific research, especially in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3,6-bis(4-ethoxybenzylidene)-2,5-piperazinedione is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of various enzymes involved in inflammation and bacterial and fungal growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. This compound has also been found to inhibit the growth of various bacteria and fungi. In addition, it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-bis(4-ethoxybenzylidene)-2,5-piperazinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to exhibit promising properties in various scientific research applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 3,6-bis(4-ethoxybenzylidene)-2,5-piperazinedione. Further studies are needed to determine its safety and efficacy in the treatment of various diseases. In addition, studies are needed to determine its mechanism of action and to develop new derivatives with improved properties. This compound can also be studied for its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications, especially in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal activities. However, further studies are needed to determine its safety and efficacy. The research and development of this compound and its derivatives can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
3,6-bis(4-ethoxybenzylidene)-2,5-piperazinedione can be synthesized using various methods, including the condensation reaction between 4-ethoxybenzaldehyde and 2,5-piperazinedione in the presence of a catalyst. Another method involves the reaction between 4-ethoxybenzaldehyde and piperazine in the presence of a dehydrating agent. The synthesized compound can be purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
3,6-bis(4-ethoxybenzylidene)-2,5-piperazinedione has shown potential in various scientific research applications, especially in the field of medicine. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it has been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3E,6E)-3,6-bis[(4-ethoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-27-17-9-5-15(6-10-17)13-19-21(25)24-20(22(26)23-19)14-16-7-11-18(12-8-16)28-4-2/h5-14H,3-4H2,1-2H3,(H,23,26)(H,24,25)/b19-13+,20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACUZYKZQMZPS-IWGRKNQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)OCC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/NC(=O)/C(=C\C3=CC=C(C=C3)OCC)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone](/img/structure/B5342350.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5342366.png)

![N-(3,4-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342375.png)
![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5342385.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5342388.png)
![2-chloro-4-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5342389.png)

![7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342402.png)

![1-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5342442.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5342443.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5342446.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5342454.png)